1-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]-4-phenylpiperazine
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Overview
Description
1-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]-4-phenylpiperazine is a complex organic compound that features a combination of phenyl, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]-4-phenylpiperazine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]-4-phenylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway .
Comparison with Similar Compounds
- 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine
- 1-(2-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol
Comparison: Compared to similar compounds, 1-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]-4-phenylpiperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the pyridine moiety may enhance its ability to interact with certain biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
[2-(4-tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-26(2,3)20-11-13-22(14-12-20)31-24-23(10-7-15-27-24)25(30)29-18-16-28(17-19-29)21-8-5-4-6-9-21/h4-15H,16-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAGONXGMALADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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